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molecular formula C11H16O3 B8632495 Ethyl 5-isopropyl-2-methyl-3-furoate

Ethyl 5-isopropyl-2-methyl-3-furoate

Cat. No. B8632495
M. Wt: 196.24 g/mol
InChI Key: YHDJPSPUPFLTDI-UHFFFAOYSA-N
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Patent
US04025537

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water-ethanol to give 5isopropyl-2-methyl-3-furoic acid as white needles, mp 88.5° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[O:8][C:7]([CH3:9])=[C:6]([C:10]([O:12]CC)=[O:11])[CH:5]=1)([CH3:3])[CH3:2]>[OH-].[Na+]>[CH:1]([C:4]1[O:8][C:7]([CH3:9])=[C:6]([C:10]([OH:12])=[O:11])[CH:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)C1=CC(=C(O1)C)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidification precipitated the crude acid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from water-ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=C(O1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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